molecular formula C13H13N3O2 B2414951 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 164648-32-2

4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

Cat. No.: B2414951
CAS No.: 164648-32-2
M. Wt: 243.266
InChI Key: OZOHJPOTJVYPGE-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-13(2)11(17)16(12(18)15-13)8-10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOHJPOTJVYPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile involves several steps. The synthetic route typically includes the reaction of benzonitrile with 4,4-dimethyl-2,5-dioxoimidazolidine under specific conditions . The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Synthetic Chemistry

4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile is utilized as a reagent in synthetic chemistry. It acts as an intermediate for the synthesis of various other compounds, facilitating the development of new chemical entities.

Biological Research

This compound has been studied for its potential biological activities:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to control compounds .
  • Antimicrobial Properties : It has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, it inhibited Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively .
  • Enzyme Inhibition : The compound may act as a selective inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism regulation. This inhibition could contribute to observed antidiabetic effects in animal models .

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its biological activities suggest possible applications in cancer therapy and antimicrobial treatments.

Industrial Uses

In industry, this compound is being investigated for its role in the development of new materials and chemical processes. Its unique properties may lead to advancements in material science.

Antitumor Activity Study

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Efficacy Study

In a comparative study on antimicrobial efficacy, the compound was tested against multiple bacterial strains. The findings indicated that it could serve as a promising candidate for developing new antimicrobial agents.

Safety and Hazard Classification

The compound is classified as hazardous with specific safety codes:

  • H301 : Toxic if swallowed
  • H319 : Causes serious eye irritation

Proper handling and storage are essential due to its acute toxicity profile.

Mechanism of Action

The mechanism of action of 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile can be compared with similar compounds such as:

Biological Activity

4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile, a compound with the molecular formula C13_{13}H13_{13}N3_3O2_2, has garnered attention in various biological research contexts. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Molecular FormulaC13_{13}H13_{13}N3_3O2_2
Molecular Weight243.26 g/mol
CAS Number164648-32-2
SMILESN#CC(C=C1)=CC=C1CN(C2=O)C(NC2(C)C)=O

The compound is characterized by a complex structure featuring an imidazolidinone moiety, which contributes to its biological activity.

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating a possible role as an antimicrobial agent.
  • Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing glucose metabolism.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines (e.g., MCF-7 and HeLa). The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to control compounds .

Antimicrobial Effects

In a comparative study on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively .

Enzyme Inhibition Studies

Recent investigations into the compound's mechanism of action revealed its potential as a selective inhibitor of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism regulation. This inhibition could contribute to its antidiabetic effects observed in animal models .

Hazard Classification

The compound is classified as hazardous with the following safety codes:

  • H301 : Toxic if swallowed
  • H319 : Causes serious eye irritation

Proper handling and storage are essential due to its acute toxicity profile .

Q & A

Q. What synthetic methodologies are commonly employed to prepare derivatives of 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile?

Derivatives are synthesized via alkylation or substitution reactions using brominated/chlorinated electrophiles under basic conditions. For example, General Method B involves reacting the parent compound with α-bromo ketones (e.g., 2-bromo-1-cyclohexylethan-1-one) in DMF using sodium hydride as a base, yielding 70–89% of substituted products . Key steps include:

  • Solvent selection : DMF or dioxane for optimal reactivity.
  • Base compatibility : NaH or triethylamine to deprotonate the imidazolidinone NH.
  • Reaction monitoring : UPLC-MS (retention time: 1.13–1.92 min) and 1H/13C^{1}\text{H}/^{13}\text{C} NMR for purity assessment.

Q. How can structural confirmation of synthesized derivatives be achieved?

  • NMR spectroscopy :
    • 1H^{1}\text{H} NMR: Key signals include aromatic protons (δ 7.6–8.0 ppm, benzonitrile), imidazolidinone NH (δ 8.9–9.3 ppm), and methyl groups (δ 1.5–1.8 ppm) .
    • 13C^{13}\text{C} NMR: Carbonyls (δ 170–210 ppm), nitrile (δ ~111 ppm), and aromatic carbons (δ 118–145 ppm) .
  • Mass spectrometry : UPLC-MS with [M+H]+^+/[M-H]^- peaks (e.g., m/z 366–390) confirms molecular weight .

Q. What biological assays are suitable for evaluating the antimycobacterial activity of this compound?

  • Minimum Inhibitory Concentration (MIC) : Resazurin reduction assay against M. tuberculosis H37Rv (ATCC 25618).
    • Controls : Isoniazid (MIC = 1.8 µM) and Rifampicin as growth/no-growth benchmarks.
    • Protocol : Serial dilution in Middlebrook 7H9-ADC broth, with fluorescence readout after 7 days .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with sterically hindered substituents?

  • Electrophile design : Use adamantane or cyclohexyl groups to balance steric effects and reactivity. For example, 1-(adamantan-1-yl)-2-bromoethan-1-one yields 68% product .
  • Temperature control : Prolonged reaction times (72 hours) for bulky substituents (e.g., 2,4-difluorophenoxy ethyl groups) .
  • Purification challenges : Diastereomeric mixtures (e.g., compound 39 ) require chromatographic separation or crystallization from methanol/ethyl acetate .

Q. What strategies address discrepancies in biological activity between structurally similar derivatives?

  • Structure-Activity Relationship (SAR) analysis :
    • Electron-withdrawing groups : Fluorine substituents (e.g., 4-fluorophenyl in 35 ) enhance antimycobacterial activity (MIC = 10% inhibition at 366 [M+H]+^+) .
    • Hydrophobic moieties : Adamantane derivatives (e.g., 198 ) show reduced solubility but improved target binding .
  • Metabolic stability : Assess hepatic microsomal degradation using LC-MS/MS to identify labile sites (e.g., ester hydrolysis in acetylated derivatives) .

Q. How can computational methods complement experimental data for this compound?

  • Docking studies : Model interactions with M. tuberculosis enzymes (e.g., InhA or DprE1) using AutoDock Vina.
    • Key parameters : Grid box centered on active sites, 20 Å3^3 .
  • DFT calculations : Predict NMR chemical shifts (e.g., 13C^{13}\text{C} δ 155–174 ppm for carbonyls) using Gaussian09 with B3LYP/6-311+G(d,p) .

Data Contradictions and Resolution

Q. How to resolve conflicting NMR data for diastereomeric mixtures?

  • Example : Compound 39 (diastereomeric ratio unresolved) shows overlapping signals at δ 3.25–3.53 ppm (methylene protons).
    • Solution : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) or NOESY to distinguish stereoisomers .

Q. Why do some derivatives exhibit unexpectedly low MIC values despite favorable lipophilicity?

  • Hypothesis : Poor membrane permeability due to high molecular weight (>400 Da).
    • Testing : Parallel Artificial Membrane Permeability Assay (PAMPA) to measure passive diffusion .

Methodological Best Practices

Parameter Recommendation Reference
Reaction SolventDMF for alkylation; dioxane for acetylations
PurificationEthyl acetate/water partitioning
Biological AssayResazurin MIC with 0.05% Tween 80
Stereochemical AnalysisChiral HPLC or X-ray crystallography

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